Thiofuradene

Description

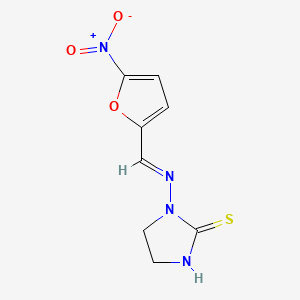

Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3S/c13-12(14)7-2-1-6(15-7)5-10-11-4-3-9-8(11)16/h1-2,5H,3-4H2,(H,9,16)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXGBELYAHLJHU-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=S)N1)N=CC2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(=S)N1)/N=C/C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176931 | |

| Record name | Thiofuradene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2240-21-3 | |

| Record name | Thiofuradene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiofuradene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiofuradene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOFURADENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07GHB395FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Thiofuradene

Established Synthetic Pathways for Thiofuradene and its Analogues

The foundational synthesis of this compound, referred to in scientific literature as thiophenfurin, hinges on the principles of C-nucleoside synthesis, where a carbon-carbon bond connects the sugar moiety to the heterocyclic base. The primary established pathway involves a direct C-glycosylation reaction. nih.gov

A key method employs the stannic chloride-catalyzed reaction of a protected ribofuranose with a suitable thiophene (B33073) precursor. nih.gov Specifically, the synthesis starts with ethyl 3-thiophenecarboxylate and 1,2,3,5-tetra-O-acetyl-D-ribofuranose. This Lewis acid-catalyzed reaction yields a mixture of regioisomers (2- and 5-glycosylated) and anomers (α and β). nih.gov Chromatographic separation is then necessary to isolate the desired β-anomer of the 5-glycosylated product.

The subsequent steps in the synthesis involve deprotection of the acetyl groups from the ribose sugar, typically achieved using sodium ethoxide, followed by amidation of the ethyl ester to form the final carboxamide. This final step is generally accomplished by reaction with ammonium (B1175870) hydroxide. nih.gov

The table below summarizes the key steps in the established synthesis of this compound (Thiophenfurin).

| Step | Reactants | Reagents and Conditions | Product |

| 1. C-Glycosylation | Ethyl 3-thiophenecarboxylate, 1,2,3,5-tetra-O-acetyl-D-ribofuranose | Stannic chloride | Ethyl 5-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)thiophene-3-carboxylate |

| 2. Deprotection | Ethyl 5-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)thiophene-3-carboxylate | Sodium ethoxide | Ethyl 5-β-D-ribofuranosylthiophene-3-carboxylate |

| 3. Amidation | Ethyl 5-β-D-ribofuranosylthiophene-3-carboxylate | Ammonium hydroxide | 5-β-D-ribofuranosylthiophene-3-carboxamide (Thiophenfurin) |

This pathway has been foundational for accessing not only this compound but also a variety of its analogues, enabling further investigation into their biological activities.

Advanced Synthetic Methodologies Applied to this compound Derivatives

While the established pathways provide reliable access to this compound, contemporary organic synthesis offers more advanced and efficient methodologies that can be applied to the synthesis of its derivatives. These methods aim to improve yield, stereoselectivity, and access to a wider range of structural diversity.

Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are powerful tools for the synthesis of substituted thiophenes. nih.gov These reactions could be employed to introduce a variety of substituents onto the thiophene ring of this compound either before or after the glycosylation step, allowing for the creation of a library of analogues with diverse electronic and steric properties.

One-Pot and Multicomponent Reactions (MCRs): MCRs offer an efficient approach to constructing complex molecules like this compound derivatives in a single step from multiple starting materials. nih.gov Modifications of established MCRs, such as the Gewald reaction, could be envisioned for the convergent synthesis of highly substituted thiophene precursors, which can then be glycosylated. nih.govpharmaguideline.comderpharmachemica.com

Biocatalysis: The use of enzymes in the synthesis of nucleoside analogues is a growing field that offers high selectivity and milder reaction conditions. researchgate.net Nucleoside phosphorylases and N-deoxyribosyltransferases are key enzymes in the biotechnological production of nucleoside analogues. researchgate.net While direct enzymatic synthesis of C-nucleosides like this compound is more challenging than for N-nucleosides, enzymatic methods could be applied for the stereoselective modification of the ribose moiety or for the resolution of anomeric mixtures.

Flow Chemistry: The implementation of continuous flow technologies can offer significant advantages for the synthesis of this compound and its derivatives. Flow-based methods can improve reaction efficiency, safety, and scalability. For instance, a flow-based cyanation has been a critical development in the synthesis of other C-nucleosides. nih.gov

These advanced methodologies provide a toolkit for the next generation of this compound synthesis, enabling more rapid and diverse exploration of its chemical space.

Chemoinformatics-Driven Approaches in this compound Synthesis

Chemoinformatics and computational chemistry are increasingly integral to the design and synthesis of novel therapeutic agents, including nucleoside analogues like this compound. mdpi.com These approaches can guide the synthetic chemist by predicting the properties of target molecules and suggesting viable synthetic routes.

In Silico Drug Design and Virtual Screening: Computational tools can be used to design novel this compound derivatives with potentially enhanced biological activity. nih.gov By modeling the interaction of this compound with its biological targets, such as IMP dehydrogenase, researchers can identify key structural modifications that are likely to improve binding affinity and selectivity. nih.govacs.org Virtual libraries of this compound analogues can be screened in silico to prioritize the synthesis of the most promising candidates.

Retrosynthetic Analysis Tools: Computational programs for retrosynthetic analysis can assist in planning the synthesis of complex this compound derivatives. By inputting the structure of a target molecule, these tools can propose a series of chemical reactions to disconnect the molecule into simpler, commercially available starting materials. This can help in identifying novel and more efficient synthetic pathways.

The integration of chemoinformatics into the research workflow for this compound can significantly accelerate the discovery and development of new derivatives with improved therapeutic potential.

Thematic Analysis of Chemical Modifications in this compound Research

The chemical modification of this compound and its parent compound, Tiazofurin, is driven by several key therapeutic goals. The overarching theme is the improvement of the compound's pharmacological profile by enhancing its efficacy, altering its selectivity, and reducing its toxicity.

Modification of the Heterocyclic Base:

Isosteric Replacements: The fundamental difference between this compound and Tiazofurin is the replacement of the thiazole (B1198619) ring with a thiophene ring. This isosteric modification was investigated to understand the role of the heteroatoms in the ring for biological activity. nih.gov Research has shown that the presence of the sulfur atom is crucial for activity, while the nitrogen atom of the thiazole ring is not essential. nih.gov

Substitution on the Thiophene Ring: The introduction of various substituents on the thiophene ring is a common strategy to modulate the electronic and steric properties of the molecule. This can influence the compound's interaction with its target enzyme and affect its metabolic stability.

Modification of the Ribose Moiety:

Modifications at the 2'-Position: The 2'-position of the ribose sugar is a frequent site for modification in nucleoside analogues. nih.gov The introduction of substituents such as methyl or fluoro groups can alter the sugar's conformation, which in turn can affect the molecule's binding to enzymes and its susceptibility to metabolic degradation. nih.gov These modifications have been a key strategy in the development of antiviral nucleoside analogues. nih.gov

Modifications at the 4'-Position: The replacement of the oxygen atom in the furanose ring with sulfur (to give a 4'-thioanalogue) is another significant modification. nih.gov This change can impact the conformational flexibility of the sugar ring and has been explored in the design of various nucleoside analogues.

Acyclic Analogues: The replacement of the ribose ring with an acyclic side chain is a strategy to create more flexible analogues that may have different modes of binding to their target enzymes. tandfonline.com

The table below summarizes the common themes in the chemical modification of this compound and related nucleoside analogues.

| Theme of Modification | Rationale | Examples of Modifications |

| Enhancement of Efficacy | To increase the inhibitory activity against the target enzyme (e.g., IMP dehydrogenase). | Isosteric replacement of the heterocyclic base, introduction of electron-withdrawing or donating groups. |

| Improvement of Selectivity | To achieve selective inhibition of a specific enzyme isoform (e.g., IMPDH type II). | Modifications to the sugar moiety that exploit differences in the active sites of enzyme isoforms. |

| Reduction of Toxicity | To minimize off-target effects and improve the therapeutic index. | Prodrug strategies, modifications that increase metabolic stability and reduce the formation of toxic metabolites. |

| Overcoming Drug Resistance | To design analogues that are effective against resistant cell lines or viruses. | Modifications that alter the compound's mechanism of action or its recognition by resistance-conferring enzymes. |

Biological and Pharmacological Investigations of Thiofuradene

Mechanisms of Action Studies for Thiofuradene

Exploration of Antimicrobial Mechanisms of this compound

This compound has been noted for its antimicrobial properties. It has been reported to be effective against infections such as those caused by Pasteurella multocida and Eimeria tenella. However, detailed studies elucidating the specific biochemical or molecular mechanisms through which this compound exerts its antimicrobial effects are not extensively available in the current scientific literature.

Analysis of Growth-Promoting Mechanisms in Animal Models with this compound

Investigations into the efficacy of this compound as a growth stimulant have been conducted in swine. oup.com In a study involving Duroc and Hampshire pigs, a notable difference in average daily gain was observed in the groups receiving this compound at a body weight of 100 lbs, suggesting a growth-promoting effect during earlier stages of development. oup.com However, this difference was not maintained as the pigs reached a body weight of 200 lbs. oup.com The underlying mechanisms for this transient growth stimulation have not been fully elucidated. The study also evaluated its role as an anthelmintic, where it was observed that a higher percentage of immature ascarids were found at slaughter in pigs treated with this compound compared to non-medicated groups. oup.com

Table 1: Effect of this compound on Swine Growth

| Parameter | Non-Medicated Group | This compound Treated Group | Significance |

| Average Daily Gain at 100 lb. | Standard | Highly Significant Increase | p < 0.01 |

| Average Daily Gain at 200 lb. | Standard | No Significant Difference | - |

| Feed Efficiency at 100 lb. | Standard | No Significant Difference | - |

| Feed Efficiency at 200 lb. | Standard | No Significant Difference | - |

This table is a representation of the findings described in the study by Griffin and Merriman (1963). oup.com

Investigations into Chemosterilant Effects of this compound and Associated Biological Pathways

There is no information available in the reviewed scientific literature regarding any investigations into the chemosterilant effects of this compound or its interaction with associated biological pathways.

Receptor-Ligand Interactions and Molecular Docking Studies of this compound

No specific receptor-ligand interaction or molecular docking studies for this compound have been reported in the available scientific literature.

Cellular and Molecular Responses to this compound Exposure

Detailed studies on the cellular and molecular responses following exposure to this compound are not available in the current body of scientific literature.

Comparative Pharmacological Activity of this compound and Related Compounds

A comparative analysis of the pharmacological activity of this compound with related compounds is not possible due to the limited specific data available for this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Thiofuradene

Foundational Principles of Thiofuradene SAR

Given the absence of specific studies on this compound, the foundational principles of its SAR can only be inferred from the general knowledge of related structures like thiophenes and thioureas. Thiophene-containing compounds are known to exhibit a wide array of biological activities, and their SAR is often influenced by the nature and position of substituents on the thiophene (B33073) ring. nih.govnih.gov Similarly, the biological profile of thiourea (B124793) derivatives is heavily dependent on the substituents attached to the nitrogen atoms. nih.govnih.govnih.gov For this compound, it is plausible that its biological efficacy is a composite of the contributions from its core heterocyclic structure and any associated functional groups.

Systematic Investigation of Structural Modifications and Biological Efficacy of this compound Derivatives

A systematic investigation into the structural modifications of this compound would be a critical step in elucidating its SAR. This would involve the synthesis of various analogues where specific parts of the molecule are altered. For instance, modifications could include:

Substitution on the thiophene ring: Introducing different chemical groups at various positions of the thiophene moiety could reveal their impact on activity.

Alteration of the side chain: Changes to the length, branching, and functional groups of any side chains would help in understanding their role in target binding.

Modification of the thiourea component: If present, systematic changes to the substituents on the thiourea group could significantly modulate the biological response. nih.govnih.gov

The biological efficacy of these newly synthesized derivatives would then be evaluated through relevant bioassays. nih.govnih.govrsc.orgmdpi.commdpi.com The resulting data, when compiled and analyzed, would form the basis of the SAR, highlighting which structural features are essential for activity and which can be modified to enhance potency or selectivity.

Computational Approaches in this compound SAR/QSAR Studies

In the absence of experimental data, computational methods serve as powerful tools to predict and understand the SAR of a compound. nih.govnih.govresearchgate.net

Molecular Docking and Dynamics Simulations for this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov If a biological target for this compound were identified, molecular docking could be employed to simulate its binding mode within the active site of the target protein. This would provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity.

Molecular dynamics (MD) simulations could further be used to study the stability of the predicted binding pose and the conformational changes in both the ligand and the protein over time. nih.gov These computational tools are invaluable for rationalizing SAR data at a molecular level. nih.govnih.gov

QSAR Modeling for Predictive Activity Profiling of this compound Analogues

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govresearchgate.net A QSAR model for this compound analogues would be developed by:

Generating a dataset: A series of this compound derivatives with their corresponding biological activities would be required.

Calculating molecular descriptors: For each molecule, a set of numerical values (descriptors) that encode its structural and physicochemical properties would be calculated.

Developing a mathematical model: Statistical methods would be used to correlate the descriptors with the biological activity, resulting in a predictive equation.

A validated QSAR model could then be used to predict the activity of new, unsynthesized this compound analogues, thereby prioritizing the synthesis of the most promising candidates.

Identification of Pharmacophoric Groups in this compound Derivatives

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. research-solution.com The identification of the pharmacophoric groups in this compound derivatives would be a culmination of SAR and computational studies. By analyzing the common structural features of the most active analogues and their interactions with the biological target, it would be possible to define the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic centers that are crucial for activity. This pharmacophore model would serve as a valuable blueprint for the design of novel and more effective this compound-based compounds.

Pharmacokinetic and Metabolic Profiling of Thiofuradene

Preclinical Pharmacokinetic Modeling for Thiofuradene

Preclinical pharmacokinetic (PK) studies are fundamental in drug development, providing initial insights into a compound's absorption, distribution, metabolism, and excretion (ADME) profile in animal models. nih.govnih.govarchive.org These studies help in understanding the relationship between the dose, concentration in the body, and the resulting effects over time. For this compound, such studies would typically involve administering the compound to animal models, like rodents, and analyzing its concentration in plasma and various tissues over time. nih.govbibliomed.org

Compartmental and Non-Compartmental Modeling Approaches for this compound Pharmacokinetics

Pharmacokinetic data are analyzed using mathematical models to summarize and predict the concentration-time course of a drug. The two primary approaches are non-compartmental analysis (NCA) and compartmental analysis.

Non-Compartmental Analysis (NCA) is often the first approach used in preclinical studies due to its simplicity and fewer assumptions. karger.com It does not assume a specific compartmental model for the body and calculates key PK parameters directly from the observed plasma concentration-time data. nih.gov

Compartmental Modeling uses mathematical models to describe the body as a series of interconnected compartments. karger.comnih.gov A one-compartment model might be sufficient if the drug distributes rapidly and uniformly throughout the body, while multi-compartment models are used when the drug distributes at different rates into various tissues. usgs.gov For example, studies on the related nitrofuran, nitrofurantoin (B1679001), have utilized both one-compartment and multi-compartment models to describe its kinetics. karger.comusgs.gov

A comparative overview of these two approaches is provided below.

| Feature | Non-Compartmental Analysis (NCA) | Compartmental Analysis |

| Basic Principle | Model-independent; relies on algebraic equations and the statistical moments theory. | Model-dependent; describes the body as one or more interconnected compartments. karger.comnih.gov |

| Assumptions | Fewer assumptions about drug distribution and elimination processes. | Assumes drug kinetics within each compartment is first-order and that compartments are well-stirred. |

| Key Parameters | AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Cmax), CL (Clearance), Vd (Volume of Distribution), t½ (Half-life). | In addition to NCA parameters, provides micro-rate constants (e.g., k12, k21) describing the transfer of the drug between compartments. |

| Application | Standard for bioequivalence studies and initial PK screening in preclinical stages. bibliomed.org | Useful for simulating concentration-time profiles under different dosing regimens and for more mechanistic understanding. |

| Complexity | Less complex and more cost-efficient. | More complex, often requiring specialized software for non-linear regression analysis. |

While specific studies applying these models to this compound are not widely available, a pharmacokinetic study on the nitrofuran compound nifurtimox (B1683997) in healthy volunteers utilized a one-compartment model to establish its elimination half-life, distribution volume, and clearance. nih.gov Similarly, pharmacokinetic analysis of nitrofurantoin in channel catfish showed that its plasma concentration data was best fit to two- and three-compartment models depending on the dose. usgs.gov

Physiologically-Based Pharmacokinetic (PBPK) Modeling Considerations for this compound Analogs

Physiologically-Based Pharmacokinetic (PBPK) modeling is a sophisticated, mechanistic approach that simulates the ADME of a compound based on an organism's anatomy and physiology. nih.govx-mol.netnih.gov These models consist of compartments representing real organs and tissues (e.g., liver, kidney, lungs) interconnected by blood flow. nih.govresearchgate.net

Developing a PBPK model for this compound analogs would require integrating compound-specific data with physiological data. This approach is particularly valuable for extrapolating pharmacokinetics across different species (e.g., from rat to human) and for predicting drug behavior in various populations. nih.govmdpi.comresearchgate.net A PBPK model for the related nitrofuran, nitrofurantoin, has been developed for rabbits, rats, and humans to predict drug disposition and understand potential toxicity. nih.govresearchgate.netmdpi.com

Key considerations for developing a PBPK model for this compound analogs include:

Physicochemical Properties: Data on molecular weight, lipophilicity (logP), and pKa are essential inputs.

In Vitro Data: Information on plasma protein binding, blood-to-plasma ratio, and metabolic rates from in vitro systems (e.g., liver microsomes) is crucial.

Physiological Parameters: Species-specific data such as organ volumes, blood flow rates, and tissue composition are required.

Extrapolation: The model can be developed and validated using preclinical data from one species (e.g., rats) and then scaled to predict human pharmacokinetics by replacing the animal physiological parameters with human ones. nih.govmdpi.com

Metabolic Pathway Elucidation of this compound in Biological Systems

Metabolism is the process by which the body chemically modifies compounds, typically to make them more water-soluble and easier to excrete. marmara.edu.trlibretexts.orgwikipedia.orgnews-medical.net For a xenobiotic like this compound, understanding its metabolic fate is critical.

Identification of Major Metabolites of this compound

Specific metabolites of this compound are not detailed in the available literature. However, based on its structure as a nitrofuran, its metabolism is expected to proceed via pathways common to this class. la.govmsdvetmanual.com Nitrofurans are known to be rapidly metabolized in vivo. researchgate.netringbio.com A key metabolic step for nitroaromatic compounds is the reduction of the nitro group (NO2) to form reactive intermediates, which is linked to their mechanism of action. la.govringbio.comtrc-p.nl

The parent nitrofuran compounds often have short half-lives, and their tissue-bound metabolites are used as markers for detecting their use. researchgate.netringbio.comfera.co.uk For other nitrofurans like furazolidone (B1674277), furaltadone (B92408), and nitrofurantoin, the major, persistent metabolites are side-chain derivatives that can be released from tissues. researchgate.netringbio.comusda.gov These include:

3-amino-2-oxazolidinone (B196048) (AOZ) from furazolidone

3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ) from furaltadone

1-aminohydantoin (B1197227) (AHD) from nitrofurantoin

Semicarbazide (SEM) from nitrofurazone (B1679002)

Given that this compound is 1-(5-nitrofurfurylideneamino)-2-imidazolidinethione, its metabolism would likely involve cleavage of the azomethine bond and modifications to the imidazolidinethione ring. ncats.ioringbio.com The hydrolysis of the related compound 2-imidazolidinethione can yield products like imidazoline (B1206853) and ethylene (B1197577) urea (B33335) in rats. industrialchemicals.gov.au

Enzyme Systems Involved in this compound Metabolism

The biotransformation of this compound is likely mediated by several enzyme systems.

Nitroreductases: A primary pathway for nitrofuran metabolism involves the reduction of the nitro group, catalyzed by bacterial and mammalian nitroreductases. la.govtrc-p.nl This process can form reactive nitro anion radicals and other intermediates. la.govnih.gov

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, primarily located in the liver, is responsible for the Phase I metabolism of a vast number of drugs and xenobiotics. mdpi.com While specific CYP isozymes involved in this compound metabolism have not been identified, they are known to metabolize other heterocyclic compounds.

Xanthine (B1682287) Oxidase: Studies with nitrofurantoin have shown that xanthine oxidase can catalyze its reduction to a free radical, contributing to its metabolic activation. nih.gov

Flavin-dependent mono-oxygenase (FMO) system: This system is involved in the metabolism of the related compound 2-imidazolidinethione in mice. industrialchemicals.gov.au

Preclinical Efficacy and Safety Research on Thiofuradene

Efficacy Assessment of Thiofuradene in Relevant Preclinical Models

Preclinical studies have primarily focused on the insecticidal efficacy of this compound, particularly against common pests in agriculture and animal production.

Efficacy Studies of this compound in Animal Production Systems

This compound has been evaluated for its effectiveness in controlling insect pests that affect livestock and poultry, most notably the housefly (Musca domestica).

Research has shown that bait stations containing this compound are effective in controlling house flies in environments like dairy and poultry facilities. regulations.govbioone.orgusda.gov A study on a Southern California dairy demonstrated that a commercial fly bait strip containing 1.0% this compound (QuikStrike) was significantly more effective at killing flies over a 90-minute period compared to control baits and some older insecticides, to which flies had developed resistance. bioone.org The product was shown to kill a large number of flies, second only to a newer bait containing imidacloprid (B1192907) in the same study. bioone.org

The use of this compound in veterinary medicine also extends to controlling ectoparasites on companion animals and livestock. researchgate.netgoogle.comgoogle.com Neonicotinoids, the class of insecticides for which this compound was a lead compound, are used in oral and topical formulations to control fleas on dogs and cats. annualreviews.orgmdpi.com

Table 1: Comparative Efficacy of Fly Baits in a Dairy Setting

| Bait Type | Active Ingredient | Mean Flies Killed (90 min) |

|---|---|---|

| QuickBayt | 0.5% Imidacloprid | 1,266.0 |

| QuikStrike | 1.0% Nithiazine | 363.0 |

| Golden Malrin | 1.1% Methomyl | 5.6 |

| Sugar (Control) | None | 1.4 |

Data sourced from a field study on a Southern California dairy. bioone.org

Efficacy of this compound in Insect Pest Control Research

The insecticidal activity of this compound is potent, though its spectrum of activity and field performance presented challenges. annualreviews.org Initial research in the 1970s by Shell identified its strong insecticidal properties, particularly against lepidopterous larvae (moths and butterflies). annualreviews.orgsumitomo-chem.co.jp It was also found to have good systemic properties in plants, meaning it could be absorbed and distributed throughout the plant's tissues. annualreviews.orgicm.edu.pl

However, a significant drawback of this compound is its high photolability, meaning it breaks down rapidly in sunlight, which limited its viability for broad agricultural use. annualreviews.orgwikipedia.orgnih.gov Despite this, its discovery spurred further research that led to the development of more photostable and commercially successful neonicotinoids like imidacloprid. wikipedia.orgucl.ac.uk Studies have shown this compound and its derivatives are effective against a range of sucking insects such as aphids and leafhoppers. icm.edu.plresearchgate.nettandfonline.com

Safety Pharmacology Studies for this compound

Safety pharmacology aims to identify potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. For this compound, much of the safety data is contextualized within the broader class of neonicotinoids.

Core Battery Safety Assessments for this compound

Core battery safety assessments typically evaluate effects on the central nervous, cardiovascular, and respiratory systems.

Central Nervous System (CNS): An acute neurotoxicity study in animals noted several effects following exposure to this compound. regulations.gov These included decreased motor activity, tremors, impaired gait and coordination, and other behavioral changes. regulations.gov At high doses, more severe effects were observed. regulations.gov The mechanism of action involves agonism at nicotinic acetylcholine (B1216132) receptors (nAChRs), which are abundant in the insect CNS. wikipedia.orgucl.ac.uk This interaction is what leads to overstimulation, paralysis, and death in target insects.

Cardiovascular and Respiratory Systems: While specific cardiovascular and respiratory safety pharmacology studies on this compound are not extensively detailed in publicly available literature, neonicotinoid poisoning cases in humans have reported symptoms such as tachycardia and hypertension. researchgate.net An acute neurotoxicity study with this compound did note a decrease in body temperature as an observation. regulations.gov

Follow-up Investigative Safety Studies for this compound

Follow-up studies often investigate specific concerns arising from core battery tests or other toxicological data. For this compound and related neonicotinoids, a key area of investigation has been receptor selectivity.

Research has demonstrated that neonicotinoids, including this compound, bind much more strongly to insect nAChRs than to mammalian nAChRs. wikipedia.orgnih.govmdpi.com This selectivity is a primary reason for their relatively lower toxicity to mammals compared to insects. wikipedia.orgnih.gov The structural differences between insect and vertebrate nAChRs are key to this selective action. nih.gov For instance, the nitromethylene group of this compound interacts with a specific site on the insect receptor that is different in mammals. wikipedia.org Furthermore, the inability of many neonicotinoids to efficiently cross the mammalian blood-brain barrier further contributes to their safety profile. wikipedia.orgnih.gov

Toxicological Research and Adverse Event Mechanisms Associated with this compound

Toxicological research has established the mechanism of action for this compound and its potential hazards. The U.S. Environmental Protection Agency (EPA) has classified this compound based on its acute toxicity profile. regulations.gov

Table 2: EPA Acute Toxicity Classification for this compound

| Exposure Route | Toxicity Category | Signal Word |

|---|---|---|

| Acute Oral | II | Warning |

| Acute Dermal | III | Caution |

| Eye Irritation | I | Danger |

| Dermal Irritation | IV | Caution |

Toxicity Categories range from I (most toxic) to IV (least toxic). regulations.govumd.edu

The primary mechanism of toxicity for this compound is its action as an agonist on nicotinic acetylcholine receptors (nAChRs). ucl.ac.ukherts.ac.uk In insects, these receptors are crucial for excitatory neurotransmission in the central nervous system. researchgate.netwikipedia.org this compound binds to these receptors, mimicking the action of the natural neurotransmitter acetylcholine. ucl.ac.uk However, unlike acetylcholine, which is quickly broken down by the enzyme acetylcholinesterase, this compound is not, leading to persistent receptor stimulation. wikipedia.org This overstimulation results in paralysis and ultimately the death of the insect. mdpi.com

The selective toxicity towards insects over vertebrates is a hallmark of the neonicotinoid class. wikipedia.orgnih.gov This selectivity arises from the higher affinity of these compounds for insect nAChR subtypes compared to their mammalian counterparts. mdpi.comnih.gov While this compound itself has low mammalian toxicity, a case study involving simultaneous exposure to the compound and alcohol reported severe toxicity, indicating potential for synergistic adverse effects.

In Vitro and In Vivo Toxicity Assessments of this compound

Comprehensive preclinical toxicity studies are essential to characterize the safety profile of any therapeutic agent. For this compound, this involves a combination of in vitro (cell-based) and in vivo (animal) studies to identify potential hazards.

In vitro toxicity testing serves as an initial screening to evaluate the cytotoxic and genotoxic potential of a compound. coresta.orgwindows.netstemnovate.co.uknih.gov These assays expose isolated cells or tissues to the substance to determine its effects on cell viability, proliferation, and genetic material. coresta.orgwindows.netstemnovate.co.uknih.gov

In vivo toxicity studies are conducted in animal models, such as rodents and non-rodents, to understand the systemic effects of the compound. nih.goveupati.eu These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose that does not produce any significant adverse effects, and for identifying target organs for toxicity. wuxiapptec.com

Table 1: Overview of Potential In Vitro Toxicity Assessments for this compound

| Assay Type | Purpose | Example Endpoints |

| Cytotoxicity Assays | To assess the concentration at which this compound is toxic to cells. | Cell viability (e.g., MTT assay), membrane integrity (e.g., LDH assay). mdpi.com |

| Genotoxicity Assays | To determine if this compound can cause damage to genetic material (DNA). | Mutations (e.g., Ames test), chromosomal damage (e.g., micronucleus test). nih.gov |

Table 2: Overview of Potential In Vivo Toxicity Assessments for this compound

| Study Type | Animal Model(s) | Purpose | Key Parameters Monitored |

| Acute Toxicity | Rodent (e.g., rat, mouse) | To determine the effects of a single high dose and the maximum tolerated dose (MTD). | Clinical signs of toxicity, mortality, gross pathology. nih.gov |

| Repeated-Dose Toxicity (Sub-chronic/Chronic) | Rodent and Non-rodent (e.g., dog) | To evaluate the effects of long-term exposure and identify target organs of toxicity. | Hematology, clinical chemistry, urinalysis, organ weights, histopathology. eupati.eunih.gov |

| Reproductive and Developmental Toxicity | e.g., Rat, Rabbit | To assess effects on fertility and embryonic development. wuxiapptec.com | Mating performance, implantation sites, fetal abnormalities. |

Mechanisms of Observed Adverse Effects of this compound

The adverse effects associated with this compound are primarily linked to its classification as a nitrofuran. The general mechanism of action for nitrofurans involves the enzymatic reduction of the nitro group within the target cell (e.g., bacteria or host cell) to form highly reactive electrophilic intermediates. ontosight.ai These intermediates can then interact with and damage various cellular macromolecules, including DNA, ribosomal proteins, and other critical components, leading to cellular dysfunction and death. ontosight.ai

The known adverse effects of this compound include hepatotoxicity (liver damage) and allergic reactions. ontosight.ai

Hepatotoxicity: The liver is a primary site of drug metabolism and is therefore susceptible to injury from reactive metabolites. msdmanuals.comopenaccessjournals.com For this compound, it is hypothesized that the formation of reactive intermediates during its metabolism in the liver can lead to oxidative stress, cellular damage, and inflammation, ultimately resulting in hepatotoxicity. ontosight.ainih.gov This is a common mechanism of drug-induced liver injury for many xenobiotics. nih.govnih.gov

Allergic Reactions: The mechanism behind allergic reactions to this compound is likely immune-mediated. The reactive metabolites of this compound may act as haptens, binding to endogenous proteins to form immunogenic adducts. These adducts can be recognized by the immune system, triggering a hypersensitivity reaction. nih.gov

Metabolites in Safety Testing (MIST) Considerations for this compound

Metabolites in Safety Testing (MIST) is a critical component of modern drug development, guided by regulatory agencies like the FDA. wuxiapptec.comfda.govnih.gov The MIST approach requires the identification and safety assessment of drug metabolites that are found in humans, particularly those that are unique to humans or are present at significantly higher levels in humans compared to the animal species used in preclinical toxicology studies. fda.govnih.govbioanalysis-zone.com

The process typically involves:

Metabolite Profiling: Identifying the metabolic pathways of the drug in both humans and preclinical species, often using in vitro systems like hepatocytes and in vivo studies. bioanalysis-zone.comnih.gov

Exposure Comparison: Quantifying the levels of major metabolites in human plasma and comparing them to the levels in the plasma of toxicology species. bioanalysis-zone.com

Safety Qualification: If a human metabolite is considered "disproportionate" (i.e., present at higher levels in humans) and raises safety concerns, further nonclinical safety studies on that metabolite may be required. wuxiapptec.comfda.gov This can involve synthesizing the metabolite and administering it directly to animals. fda.gov

There is no publicly available information regarding the specific metabolites of this compound or any MIST assessments that have been conducted. Given its primary use in veterinary medicine, the extent of human-specific metabolite data is likely limited. ontosight.ai However, if this compound were to be considered for further development for human use, a thorough MIST evaluation would be a regulatory requirement. wuxiapptec.comfda.gov This would involve characterizing its metabolic profile in humans and relevant animal species to ensure that all significant human metabolites have been adequately tested for safety.

Advanced Analytical Methodologies for Thiofuradene Research

Chromatographic Techniques for Thiofuradene Analysis in Biological Matrices

Chromatographic methods are fundamental for the separation and quantification of this compound and its metabolites from complex biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of this compound in biological fluids like human plasma. nih.govresearchgate.netscirp.orgnih.gov Reversed-phase HPLC coupled with UV detection is a common approach. nih.govresearchgate.netnih.gov In these methods, a C18 column is frequently used for separation. nih.govresearchgate.netnih.gov

Sample preparation typically involves liquid-liquid extraction from plasma using solvents such as ethyl acetate (B1210297) or chloroform. nih.govresearchgate.net The mobile phase composition is critical for achieving good separation. Common mobile phases include mixtures of phosphate (B84403) buffer and acetonitrile (B52724) or methanol (B129727) and water. nih.govresearchgate.netnih.gov Detection is often carried out using a UV detector at wavelengths of 367 nm or 254 nm. nih.govnih.gov These HPLC methods have demonstrated linearity over specific concentration ranges, with reported limits of detection as low as 0.1 ng/mL. nih.govnih.gov

| Parameter | Method 1 | Method 2 |

| Sample Matrix | Human Plasma | Human Plasma |

| Extraction Solvent | Ethyl Acetate nih.gov | Chloroform researchgate.netnih.gov |

| Column | C18 nih.gov | C18, 5 µm, 4.6 mm x 250 mm researchgate.netnih.gov |

| Mobile Phase | 0.01 M Phosphate Buffer (pH 7) : Acetonitrile (61:39, v/v) nih.gov | Methanol : Purified Water (45:55, v/v) researchgate.netnih.gov |

| Flow Rate | 1.0 mL/min nih.gov | Not Specified |

| Detection | UV at 367 nm nih.gov | UV at 254 nm researchgate.netnih.gov |

| Linear Range | 0.2-40 ng/mL nih.gov | 0.5-160 ng/mL researchgate.netnih.gov |

| Limit of Detection | 0.1 ng/mL nih.gov | 0.5 ng/mL researchgate.netnih.gov |

| Internal Standard | Not Specified | Ornidazole researchgate.netnih.gov |

While HPLC is more commonly cited for this compound analysis, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of various chemical constituents in biological and environmental samples. researchgate.net For instance, GC-MS has been used to identify compounds in algal extracts, demonstrating its capability to separate and identify a wide range of molecules. researchgate.net The application of GC for the quantitative determination of volatile fatty acids in rumen fluid has also been established, showcasing its utility in analyzing biological samples. oup.com Although direct applications of GC for this compound are not extensively detailed in the provided context, the principles of GC-MS, involving separation on a capillary column followed by mass spectrometric detection, are applicable for the analysis of this compound and its volatile derivatives or degradation products. researchgate.net

Spectroscopic Methods in this compound Characterization and Quantification

Spectroscopic techniques are indispensable for the structural elucidation of this compound and for quantifying its interactions with biological molecules.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers superior sensitivity and specificity for the quantification of this compound in biological matrices compared to HPLC-UV methods. scirp.orgscirp.org This technique has been successfully employed for determining this compound concentrations in human plasma, with methods validated for high precision, accuracy, and linearity. scirp.orgscirp.org

LC-MS/MS methods for this compound often utilize a C18 column for chromatographic separation and electrospray ionization (ESI) in positive ion mode for mass spectrometric detection. scirp.orgscirp.org Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity. scirp.org The sample preparation can involve liquid-liquid extraction, and the use of an isotopically labeled internal standard, such as nifuratel (B1678861) 13C D3, ensures high accuracy. scirp.orgscirp.org These methods can achieve very low limits of quantification, for instance, 0.25 ng/mL, making them suitable for pharmacokinetic studies. scirp.orgscirp.org Mass spectrometry is also a key tool in the identification of drug metabolites, a critical step in drug discovery and development. lcms.czijpras.commdpi.com

| Parameter | LC-MS/MS Method |

| Sample Matrix | Human Plasma scirp.orgscirp.org |

| Sample Preparation | Liquid-Liquid Extraction scirp.orgscirp.org |

| Column | Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) scirp.orgscirp.org |

| Mobile Phase | Formic acid, water, and acetonitrile scirp.orgscirp.org |

| Flow Rate | 0.60 mL/min scirp.orgscirp.org |

| Ionization | Electrospray Ionization (ESI), Positive Ion Mode scirp.orgscirp.org |

| Detection | Multiple Reaction Monitoring (MRM) scirp.org |

| Linear Range | 0.25 - 150 ng/mL scirp.orgscirp.org |

| Internal Standard | Nifuratel 13C D3 scirp.orgscirp.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structural composition of organic compounds. azooptics.comnumberanalytics.com It provides detailed information about the chemical environment of atomic nuclei, which is essential for the complete structural elucidation of molecules like this compound. azooptics.comanalis.com.my Both ¹H-NMR and ¹³C-NMR spectra are used to identify the molecular structure. azooptics.comanalis.com.my

While specific NMR data for this compound is not detailed in the provided results, the general application of NMR involves analyzing chemical shifts, coupling constants, and signal intensities to map the connectivity and spatial arrangement of atoms. analis.com.my Advanced 2D-NMR techniques such as COSY, HMQC, and HMBC provide further correlational data to unambiguously assign the structure. analis.com.myscielo.br For complex molecules, NMR is the method of choice for structural determination. analis.com.my

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the interactions between small molecules and macromolecules like DNA. mdpi.comnih.gov The binding of a compound to DNA can cause changes in the UV-Vis absorption spectrum, such as hypochromism (decreased absorbance) or hyperchromism (increased absorbance), which indicates an interaction. nih.gov These spectral changes can be used to determine binding constants (Kb). mdpi.comnih.gov

Fluorescence spectroscopy is another sensitive technique employed in binding studies. nih.govmdpi.comunileon.es It can be used to investigate the binding of compounds to proteins, such as serum albumins, by observing changes in the intrinsic fluorescence of the protein or the fluorescence of the compound itself. sciforschenonline.org In some cases, a fluorescent derivative of a compound is created to facilitate its detection. nih.gov For this compound, fluorescence-based assays have been used to assess its effects in biological systems, for example, by measuring the fluorescence emitted by parasites as a viability criterion. mdpi.comunileon.es

Bioanalytical Method Development and Validation for this compound

The quantitative determination of this compound and its metabolites in complex biological matrices such as plasma, urine, or tissue is fundamental for toxicokinetic studies. acs.org This requires the development and validation of robust bioanalytical methods to ensure reliable and reproducible data. ncats.io The process is governed by stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). fao.orgelifesciences.orgelifesciences.org

Method Development: The development of a bioanalytical assay for this compound would typically involve selecting the optimal analytical technique. Given its chemical structure, a small molecule with a nitrofuran group, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. ncats.ioeag.com This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of the analyte and its differentiation from endogenous matrix components. eag.commeasurlabs.com

Key steps in method development include:

Sample Preparation: A crucial step to remove interfering substances from the biological matrix and concentrate the analyte. ncats.iouab.edu Common techniques applicable to this compound analysis include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). uab.edu The choice depends on the matrix and the physicochemical properties of this compound and its metabolites.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate this compound from other components before it enters the mass spectrometer. shimadzu.com This involves optimizing the stationary phase (e.g., C18 column), mobile phase composition, and gradient elution to achieve a sharp peak shape and adequate retention time. nih.govnih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode for quantification. research-solution.com This involves optimizing ionization source parameters (e.g., electrospray ionization - ESI) and defining specific precursor-to-product ion transitions for this compound and an internal standard to ensure maximum selectivity and sensitivity. shimadzu.comresearch-solution.com

Method Validation: Once developed, the method undergoes a rigorous validation process to demonstrate its suitability for the intended purpose. elifesciences.org The validation assesses several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Accuracy and Precision: Accuracy measures the closeness of the determined value to the true value, while precision measures the repeatability of the results. nih.gov These are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ).

Calibration Curve: This demonstrates the relationship between the instrument response and the known concentration of the analyte over a specific range. elifesciences.org

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. acs.org

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte. researchgate.net

Stability: The stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.gov

The table below illustrates typical validation parameters and acceptance criteria for a hypothetical LC-MS/MS method for this compound in human plasma.

Table 1: Representative Validation Parameters for a this compound Bioanalytical Method

| Validation Parameter | Acceptance Criteria |

|---|---|

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix. |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Mean value should be within ±15% of the nominal concentration (±20% at LLOQ). |

| Precision (%RSD) | Should not exceed 15% (20% at LLOQ). |

| Recovery | Consistent, precise, and reproducible. |

| Matrix Effect | Normalized matrix factor should have a %RSD ≤ 15%. |

| Stability (Freeze-Thaw, Short-Term, Long-Term) | Mean concentrations within ±15% of nominal values. |

Integration of Omics Technologies in this compound Research

Omics technologies, such as transcriptomics and metabolomics, provide a holistic view of the molecular events within a biological system in response to a chemical exposure. nih.govfrontiersin.org Integrating these technologies in this compound research can elucidate its mechanism of action, identify biomarkers of exposure or effect, and improve understanding of its potential toxicity. frontiersin.orgfrontiersin.org

Transcriptomics in this compound Research: Transcriptomics is the study of the complete set of RNA transcripts produced by an organism. measurlabs.com In the context of this compound, transcriptomic analysis (e.g., using RNA-sequencing) of cells or tissues exposed to the compound can reveal changes in gene expression. elifesciences.org Since this compound's primary mechanism involves damaging bacterial DNA, a transcriptomic study in a relevant biological system could investigate its effects on host DNA repair pathways, oxidative stress responses, and cell cycle regulation. ontosight.ainih.gov

Key research findings from a hypothetical transcriptomics study might include:

Upregulation of genes involved in DNA damage response and repair (e.g., BRCA2, GADD45). nih.gov

Changes in the expression of genes related to cellular antioxidant defenses (e.g., glutathione (B108866) metabolism).

Alterations in pathways associated with apoptosis and cell survival.

Table 2: Illustrative Transcriptomic Findings Following this compound Exposure

| Gene | Biological Process | Observed Change |

|---|---|---|

| GADD45A | DNA Damage Response, Cell Cycle Arrest | Upregulated |

| HMOX1 | Oxidative Stress Response | Upregulated |

| BCL2 | Apoptosis Regulation | Downregulated |

| SOD2 | Antioxidant Defense | Upregulated |

Metabolomics in this compound Research: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. mdpi.comnih.gov Untargeted metabolomic profiling using LC-MS can capture a snapshot of the metabolic state of an organism following exposure to this compound. elifesciences.orgnih.govmdpi.com This can identify specific metabolic pathways that are perturbed, offering insights into the compound's systemic effects. nih.govmdpi.com For example, since the compound's action can induce cellular stress, metabolomics might reveal changes in energy metabolism, amino acid metabolism, and lipid metabolism. nih.govnih.gov

Table 3: Representative Metabolomic Changes After this compound Exposure

| Metabolite | Metabolic Pathway | Observed Change |

|---|---|---|

| Lactic Acid | Energy Metabolism (Glycolysis) | Increased |

| Glutathione (Oxidized) | Oxidative Stress | Increased |

| Tryptophan | Amino Acid Metabolism | Decreased |

| Citric Acid | TCA Cycle | Decreased |

By integrating data from these advanced analytical platforms, researchers can build a comprehensive understanding of the toxicological profile of this compound, from its quantification in biological systems to its impact on fundamental cellular processes.

Methodological Challenges in this compound Research

The advancement of any pharmaceutical compound from a laboratory curiosity to a clinical candidate is fraught with methodological hurdles. For this compound, these challenges would span its chemical synthesis, formulation into a usable drug form, and the comprehensive analysis of all available research data.

The large-scale synthesis of nitrofuran compounds, including this compound, presents significant challenges, particularly concerning safety and environmental impact. The nitration of aromatic compounds, a key step in creating the nitrofuran core, is an inherently hazardous process involving highly energetic materials and aggressive reagents. eurekalert.orgsciencedaily.com Traditional methods often result in poor yields, inconsistent reproducibility, and significant safety risks, making them ill-suited for industrial production. eurekalert.orgsciencedaily.com

Integrating green chemistry principles into the production of pharmaceuticals is a critical goal for the industry to reduce its environmental footprint. news-medical.netispe.org Key principles include preventing waste, maximizing atom economy, using safer solvents, and improving energy efficiency. acs.org For a compound like this compound, this would involve redesigning the synthetic route to minimize hazardous by-products and reduce the significant solvent waste that often characterizes pharmaceutical manufacturing. cas.org A major challenge is developing catalytic and continuous flow processes that can safely and efficiently handle potentially explosive intermediates like acetyl nitrate (B79036), which is a milder nitrating agent suitable for sensitive molecules like furfural, a precursor to many nitrofurans. eurekalert.orgresearchgate.net

Table 1: Key Green Chemistry Principles and Their Application to Nitrofuran Synthesis

| Green Chemistry Principle | Challenge in Traditional Synthesis | Potential Green Solution for this compound Production |

| Waste Prevention | Production of significant waste, often exceeding 100 kg per kg of active pharmaceutical ingredient (API). acs.org | Redesigning synthetic pathways to improve atom economy and reduce the number of steps. |

| Safer Solvents & Reagents | Use of hazardous and aggressive nitrating agents and solvents. eurekalert.org | Employing safer alternatives like water or ethanol (B145695) and using milder reagents such as in situ generated acetyl nitrate in a flow system. eurekalert.orginstituteofsustainabilitystudies.com |

| Energy Efficiency | Energy-intensive reactions requiring high temperatures and pressures. | Developing catalytic reactions that can proceed at ambient temperature and pressure. news-medical.net |

| Catalysis | Reliance on stoichiometric reagents that contribute to waste. | Utilizing highly specific biocatalysts or chemical catalysts to improve reaction efficiency and reduce waste. ispe.org |

A significant portion of new drug candidates, estimated to be as high as 90%, are poorly soluble in water. nih.gov This is a major hurdle for formulation scientists, as poor solubility often leads to low bioavailability and reduced therapeutic efficacy. nih.gov It is highly probable that this compound and its analogues, like many complex organic molecules, would face this issue.

Developing a successful formulation for poorly soluble drugs is a complex process involving strategies such as particle size reduction (nanocrystals), creating amorphous solid dispersions, or using lipid-based delivery systems. nih.govbibliotekanauki.pl For analogues of this compound, the challenge lies in selecting the appropriate strategy and excipients that can enhance solubility and stability without compromising the drug's activity. researchgate.net Each new analogue would require a unique formulation approach, making it a resource-intensive and often empirical process driven by trial and error. researchgate.net

Table 2: Common Formulation Strategies for Poorly Soluble Drugs

| Formulation Strategy | Description | Potential Application for this compound Analogues |

| pH Modification | Adjusting the pH of the formulation to ionize the drug, thereby increasing its solubility. Nearly 70% of drugs are ionizable. nih.gov | Applicable if analogues possess acidic or basic functional groups. |

| Solid Dispersions | Dispersing the drug in an amorphous state within a hydrophilic polymer matrix to enhance dissolution. bibliotekanauki.pl | A viable option to improve the dissolution rate of crystalline, poorly soluble analogues. |

| Nanocrystals | Reducing the drug's particle size to the nanometer range, which increases the surface area for faster dissolution. nih.gov | Suitable for nearly all poorly soluble drugs and can be administered via oral or intravenous routes. |

| Lipid-Based Formulations | Dissolving the drug in lipid excipients to form self-emulsifying drug delivery systems (SEDDS) or other lipidic carriers. | Effective for lipophilic (fat-soluble) analogues to enhance absorption. |

For a compound like this compound, where research is sparse, conducting a meaningful meta-analysis would be impossible. However, as research into its analogues or the broader class of nitrofurans grows, a key challenge will be to standardize experimental designs and reporting to facilitate future data synthesis. nih.gov Without such standardization, the collective body of evidence remains fragmented and less informative for guiding clinical development. camarades.de The process involves a structured approach to locate, appraise, and synthesize evidence to answer a specific research question transparently and reproducibly. camarades.de

Emerging Research Avenues for this compound

Future research on this compound would likely focus on leveraging its core nitrofuran structure to develop new therapies and employing modern drug development tools to accelerate this process.

The nitrofuran scaffold is a versatile starting point for medicinal chemistry efforts. nih.gov While historically used for urinary tract infections, derivatives have been explored for a range of diseases, including those caused by mycobacteria and various parasites. researchgate.neteurekaselect.com Recent research has focused on designing novel nitrofuran analogues with broadened antimicrobial spectrums and increased potency. nih.govresearchgate.net Some new derivatives have shown promise against multidrug-resistant pathogens, breathing new life into this old class of antibiotics. nih.gov

An emerging area of interest is the development of nitrofuran-based compounds as prodrugs. nih.gov These compounds are inactive until they are metabolized into their active form by specific enzymes within the target pathogen, such as nitroreductases. nih.govresearchgate.net This mechanism can enhance selectivity and reduce off-target effects. Future work on this compound derivatives could explore this strategy to create targeted therapies for various infectious diseases. bibliotekanauki.pl

Computational, or in silico, methods are transforming drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.comnih.gov Techniques like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds before they are even synthesized. nih.govtandfonline.com

For this compound, these computational tools offer a powerful path forward. Advanced models can be used to design and screen virtual libraries of this compound derivatives to identify those with the highest predicted activity against specific bacterial or parasitic targets. frontiersin.org Furthermore, computational models can help predict the metabolism of nitroaromatic compounds, identifying derivatives that are efficiently activated by pathogen-specific enzymes while minimizing potential toxicity in human cells. researchgate.netmdpi.com This in silico approach can significantly reduce the time and cost associated with the early, iterative "design-make-test-analyze" cycles of drug discovery. acs.orgoxfordglobal.com

Unveiling the Profile of this compound: Research Challenges and Future Scientific Exploration

This compound, a synthetic compound belonging to the nitrofuran class of antimicrobials, has been a subject of scientific interest due to its biological activities. This article delves into the chemical nature, mechanism of action, and the research landscape surrounding this compound, with a specific focus on the challenges and future perspectives that will shape its scientific journey.

Research Challenges and Future Perspectives for Thiofuradene

The advancement of Thiofuradene from a compound of scientific curiosity to a potential therapeutic agent is fraught with challenges that also present significant opportunities for future research. These hurdles span from its chemical synthesis and understanding its precise biological interactions to navigating the complex ethical and regulatory frameworks governing drug development.

The synthesis of this compound has been described in scientific literature as a potentially lengthy process, a common challenge for many complex organic molecules. theswissbay.charchive.org The development of more efficient, scalable, and cost-effective synthetic routes is a primary hurdle for its broader investigation and potential commercialization. hodoodo.com Future research should focus on novel synthetic methodologies, potentially employing green chemistry principles to minimize environmental impact and improve yield.

Another significant challenge lies in the formulation of this compound. As a biochemical, its stability, solubility, and delivery to the target site are critical for its efficacy. hodoodo.comtargetmol.com Research into advanced formulation strategies, such as nano-formulations or controlled-release systems, could enhance its bioavailability and reduce potential toxicity, thereby opening new avenues for its application.

While the general mechanism of action for nitrofurans, including this compound, is believed to involve the reduction of the nitro group to generate reactive intermediates that damage cellular components like DNA, the precise molecular targets and pathways are not fully elucidated. ontosight.ainih.gov This lack of detailed understanding presents a significant gap in knowledge. Future research should employ modern techniques such as genomics, proteomics, and metabolomics to identify the specific cellular machinery affected by this compound.

Furthermore, the potential for microbial resistance to this compound, a common issue with antimicrobials, remains a critical area for investigation. Understanding the mechanisms by which pathogens might develop resistance is essential for the long-term viability of any antimicrobial agent. Future studies should focus on identifying resistance determinants and exploring combination therapies to mitigate this risk.

Specific ethical and regulatory documentation for this compound is not extensively available in the public domain. However, any research involving this compound, particularly if it has potential applications in human or veterinary medicine, would be subject to stringent ethical and regulatory oversight. researchgate.netresearchgate.net

Ethical Imperatives:

The ethical framework for this compound research would be guided by fundamental principles such as:

Beneficence and Non-Maleficence: Ensuring that the potential benefits of the research outweigh the risks of harm to any living subjects.

Informed Consent: In any potential human studies, obtaining voluntary and informed consent from participants is paramount. researchgate.net

Animal Welfare: For veterinary applications, research must adhere to strict guidelines for the humane treatment of animals, minimizing pain and distress. biorxiv.org

Scientific Integrity: Research must be conducted with honesty and transparency, accurately reporting findings and avoiding fabrication or falsification of data.

Regulatory Landscape:

The regulatory pathway for a compound like this compound would be rigorous and country-specific, involving agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). oup.com Key regulatory considerations would include:

Preclinical Studies: Comprehensive preclinical testing to establish the safety profile of the compound.

Clinical Trials (if applicable for human use): A phased approach to clinical trials to evaluate safety and efficacy in humans.

Environmental Impact Assessment: For agricultural or widespread veterinary use, an assessment of the potential environmental impact would be necessary.

Good Manufacturing Practices (GMP): Ensuring the quality and consistency of the compound's production.

Future research on this compound must proactively address these ethical and regulatory standards to ensure responsible and compliant scientific advancement.

Compound Information

| Compound Name | Synonyms |

| This compound | Nifurthiline, Furidin, Tiofuradeno nih.gov |

| 2-Acetylfuran | 1-(furan-2-yl)ethanone, 2-Furyl methyl ketone nih.gov |

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H8N4O3S | nih.gov |

| Molecular Weight | 240.24 g/mol | nih.gov |

| IUPAC Name | 1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione | nih.gov |

| CAS Number | 2240-21-3 | nih.gov |

| Appearance | Solid powder | hodoodo.com |

| Purity | >98% (typical) | hodoodo.com |

| Shipping Condition | Ambient temperature | hodoodo.com |

| Storage Condition | Short term (0-4°C), Long term (-20°C) | hodoodo.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.